4-Hydroxy-3-methylindolin-2-one
Description
Significance of the Indolinone Core Structure in Heterocyclic Chemistry
The indolinone core, also known as oxindole (B195798), is a privileged scaffold in medicinal chemistry. Its structure, featuring a fused benzene (B151609) and pyrrolidone ring system, provides a rigid framework that can be readily functionalized at various positions. This allows for the systematic exploration of the chemical space and the optimization of interactions with biological targets. The presence of a lactam moiety and an aromatic ring system contributes to its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition.
The versatility of the indolinone scaffold is further highlighted by its presence in numerous natural products and synthetically developed compounds with significant pharmacological properties. researchgate.net This has established the indolinone core as a key pharmacophore in the design of novel therapeutic agents.
Overview of Research Trajectories for Indolinone Derivatives
Research into indolinone derivatives has followed several key trajectories, primarily driven by their potential as therapeutic agents. A major focus has been on their application as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indolinone scaffold has proven to be an effective template for the design of potent and selective inhibitors of various kinases, such as tyrosine kinases. nih.gov
Beyond oncology, indolinone derivatives have been investigated for a range of other biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov For instance, certain derivatives have shown promise as inhibitors of enzymes like urease and as modulators of pathways involved in neurodegenerative diseases like Parkinson's. researchgate.netnih.gov The ongoing exploration of new synthetic methodologies to create diverse indolinone libraries continues to expand the potential applications of this versatile scaffold.
Specific Academic Relevance of 4-Hydroxy-3-methylindolin-2-one and its Close Analogs
Within the broader class of indolinones, this compound and its analogs are of particular academic interest due to their specific substitution pattern, which can influence their biological activity and chemical properties. The hydroxyl group at the 4-position and the methyl group at the 3-position can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.
Research on analogs such as 3-hydroxy-3-methylindolin-2-one and derivatives with different substituents on the aromatic ring and at the 3-position has provided valuable insights into structure-activity relationships (SAR). For example, studies on 3-alkynyl-3-hydroxy-2-oxindoles have revealed potent biological activities, including potential anticancer and antiviral properties. rsc.org The synthesis and biological evaluation of these and other analogs, like 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one, contribute to a deeper understanding of how modifications to the core indolinone structure can fine-tune its therapeutic potential. nih.gov
The following table provides a summary of the key chemical information for this compound.
| Property | Value |
| IUPAC Name | 4-Hydroxy-3-methylindol-2-one |
| Molecular Formula | C9H9NO2 |
| CAS Number | Not available |
| Synonyms | 4-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-8-6(10-9(5)12)3-2-4-7(8)11/h2-5,11H,1H3,(H,10,12) |
InChI Key |
CGHSDQCJAUZVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxy 3 Methylindolin 2 One and Its Derivatives
Classical and Contemporary Synthetic Approaches to the Indolinone System
The synthesis of the indolinone (or oxindole) scaffold, a privileged heterocyclic motif, has been a subject of extensive research. Both classical and modern methods have been developed to construct this bicyclic system, which serves as the foundation for 4-Hydroxy-3-methylindolin-2-one.
Annulation Reactions for Indolinone Ring Formation
Annulation, the formation of a ring onto a pre-existing molecule, is a powerful strategy for constructing the indolinone framework. These reactions create the fused pyrrolidinone ring onto an aromatic precursor.
Intramolecular cycloadditions, particularly [4+2] cycloadditions of ynamides with conjugated enynes, provide a direct route to highly substituted indolines, which can then be oxidized to indolinones. This method is highly modular, allowing for the preparation of a library of substituted indole (B1671886) derivatives. organic-chemistry.org Another approach involves the palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides, which directly utilizes the hydroxyl group as a leaving group under mild conditions. nih.gov Aryne annulation reactions also offer a metal-free pathway to the indoline (B122111) core. The reaction of N-carbamoyl-functionalized enamine derivatives with benzyne (B1209423) results in a formal [3+2] cycloaddition to yield substituted indolines. onlinescientificresearch.com
A notable example is the Asymmetric Robinson Annulation. While classically used for cyclohexenone synthesis, its principles have been adapted. For instance, a chiral bifunctional thiourea (B124793) catalyst can promote a diastereo- and enantioselective Michael addition followed by an intramolecular Aldol (B89426) reaction of 3-indolinone-2-carboxylates with cyclohexenone. rsc.org This demonstrates the power of annulation in building complex, chiral indolinone-based structures.
| Annulation Strategy | Key Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular [4+2] Cycloaddition | Ynamides and Conjugated Enynes | Thermal (refluxing toluene) | Provides access to C-4 substituted indolines. | organic-chemistry.org |
| Palladium-Catalyzed [4+1] Annulation | (2-Aminophenyl)methanols and Sulfoxonium Ylides | Palladium(II)/Brønsted acid | Direct use of OH as a leaving group; mild conditions. | nih.gov |
| Aryne [3+2] Cycloaddition | N-carbamoyl dehydroamino esters and Silyl (B83357) aryl triflates | Fluoride source (e.g., TBAT) | Metal-free approach to substituted indolines. | onlinescientificresearch.com |
| Asymmetric Robinson Annulation | 3-Indolinone-2-carboxylates and Cyclohexenone | Chiral thiourea catalyst | Constructs chiral bridged tricyclic systems with high stereoselectivity. | rsc.org |
Condensation Reactions for Scaffold Assembly
Condensation reactions, where two molecules join with the loss of a small molecule like water, are fundamental to assembling the indolinone scaffold.
The Stobbe condensation is a notable example. It involves the reaction between a dialkyl succinate (B1194679) and a ketone or aldehyde in the presence of a strong base like potassium t-butoxide. juniperpublishers.comwikipedia.orgorganicreactions.org This reaction proceeds through a γ-lactone intermediate, ultimately forming an alkylidene succinic acid or its ester. wikipedia.org While not a direct synthesis of indolinone, the functional groups installed by the Stobbe condensation can be further manipulated through cyclization steps to form the heterocyclic ring of the indolinone system. juniperpublishers.com
The Gabriel-Colman rearrangement provides another pathway. This reaction involves the base-induced rearrangement of phthalimidoacetic esters. wikipedia.org The mechanism begins with the attack of a strong base, opening the phthalimide (B116566) ring. wikipedia.orgresearchgate.net This is followed by an intramolecular cyclization to form an isoquinoline (B145761) derivative. wikipedia.orgyoutube.com The principles of this intramolecular condensation and ring formation are applicable to the synthesis of related lactam systems, including the indolinone core, by choosing appropriately substituted starting materials.
Strategies for Introducing Hydroxyl and Methyl Substituents
Once the basic indolinone (oxindole) ring is formed, or during its synthesis from precursors, specific functional groups must be introduced at the C4 and C3 positions.
Introduction of the 4-Hydroxyl Group: The C4 hydroxyl group is typically introduced by using a precursor already containing an oxygen functionality at the correct position on the aniline (B41778) ring.
Directed ortho-Metalation (DoM): This is a highly effective strategy for functionalizing the position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgnumberanalytics.com An aniline derivative with a suitable DMG (e.g., amide, carbamate) is treated with a strong organolithium base. wikipedia.orgbaranlab.org The DMG directs the deprotonation specifically to the ortho position, creating an aryllithium intermediate which can then react with an electrophilic oxygen source to install the hydroxyl group (or a protected version). organic-chemistry.orgwikipedia.org
Synthesis from Functionalized Precursors: Building the indolinone from a pre-functionalized benzene (B151609) ring is a common approach. For instance, methods for synthesizing 4-hydroxyindoles, which are closely related structures, often start with precursors like 1,3-cyclohexanedione (B196179) that can be cyclized and aromatized to generate the 4-hydroxy-substituted aromatic ring. onlinescientificresearch.comgoogle.comrsc.org
Introduction of the 3-Methyl Group: The methyl group at the C3 position is most commonly introduced via alkylation of the corresponding oxindole (B195798).
Enolate Alkylation: The C3 protons of the oxindole ring are acidic due to the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a nucleophilic enolate. libretexts.orglibretexts.org This enolate readily reacts with an electrophilic methyl source, such as methyl iodide, in an SN2 reaction to form the C-C bond at the C3 position. rsc.orgumn.edupearson.com Care must be taken, as dialkylation can be a competing side reaction. rsc.org
Advanced Catalytic Syntheses of this compound Frameworks
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Transition metals, organocatalysts, and biocatalysts have all been employed in the synthesis of substituted indolinones.
Transition Metal-Catalyzed Transformations in Indolinone Synthesis
Transition metals are powerful catalysts for forming the C-C and C-N bonds necessary for the indolinone core.
Palladium: Palladium catalysis is widely used. It can facilitate C-H carbonylation of benzylamines using CO gas or a CO surrogate, where the amine group directs the reaction to form the lactam ring of the isoindolinone. organic-chemistry.org Palladium is also key in annulation reactions, as seen in the [4+1] cyclization of (2-aminophenyl)methanols. nih.gov
Copper: Copper catalysts are effective for intramolecular C-H functionalization. For example, copper-catalyzed sp3 C-H amidation of 2-alkyl-N-substituted benzamides provides an efficient route to various isoindolinones. organic-chemistry.org
Gold and Silver: Gold and silver catalysts have been used in reactions involving indoles. For example, they can catalyze the reaction of indoles with methyl 2-acetamidoacrylate to form 3-substituted indole derivatives, showcasing their ability to facilitate bond formation at the C3 position. nih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Key Outcome | Reference |
|---|---|---|---|---|
| Palladium | C-H Carbonylation | Primary benzylamines | Forms benzolactam ring under CO atmosphere. | organic-chemistry.org |
| Copper | Intramolecular sp3 C-H Functionalization | 2-Alkyl-N-substituted benzamides | Efficient synthesis of functionalized isoindolinones. | organic-chemistry.org |
| Gold/Silver | Indole Functionalization | 2-Substituted indoles and acrylates | Formation of C3-substituted indole derivatives. | nih.gov |
| Palladium | [4+1] Annulation | (2-Aminophenyl)methanols | Forms indoline ring under mild conditions. | nih.gov |
Organocatalytic and Biocatalytic Routes to Substituted Indolinones
Organocatalysis , which uses small organic molecules as catalysts, has become a major field for the asymmetric synthesis of complex molecules, including substituted indolinones. Chiral organocatalysts can create enantiomerically enriched products, which is crucial for pharmaceutical applications.
Chiral Amine Catalysts: Chiral tertiary amines, often incorporating urea (B33335) or thiourea moieties, have proven effective. umn.edu These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis base interactions. They have been successfully used in tandem aldol-cyclization reactions of 2-formylarylnitriles with malonates to produce chiral 3-substituted isoindolinones in high yield and enantioselectivity. umn.edu
Cinchona Alkaloids: Derivatives of cinchona alkaloids are prominent organocatalysts. They have been used for the asymmetric α-sulfenylation of 2-substituted indolin-3-ones and in the allylic alkylation of 2-methyl-3-nitroindoles, demonstrating their utility in functionalizing the indolinone core. wikipedia.orgwikipedia.org
Biocatalysis leverages enzymes for chemical transformations, offering high selectivity and mild, environmentally friendly reaction conditions.
Lipases: While known for ester hydrolysis, lipases exhibit catalytic promiscuity and can be used for C-C bond formation. For example, lipase (B570770) from Thermomyces lanuginosus (TLIM) has been shown to catalyze the cascade reaction of indoles with various aldehydes in pure water to synthesize bis(indolyl)methanes. nih.gov This demonstrates the potential of enzymes to facilitate alkylation at the C3 position of the indole nucleus, a key step in forming substituted indolinones.
Other Enzymes: Other enzyme classes like cutinases and acyltransferases are also being explored for their ability to perform transesterification and related reactions that could be adapted for the synthesis of indolinone precursors and derivatives. frontiersin.org
"On Water" Catalysis and Green Chemistry Approaches
In recent years, "on water" catalysis has emerged as a powerful and environmentally benign strategy for the synthesis of 3-hydroxyoxindole derivatives. dntb.gov.uaresearchgate.net This approach often leads to enhanced reaction rates and yields under mild, catalyst-free conditions. dntb.gov.uaresearchgate.net For instance, the Henry reaction of isatins with nitromethane (B149229) to produce 3-hydroxy-3-nitromethylindolin-2-ones has been successfully performed "on water," demonstrating the method's efficiency and applicability to a range of substrates, including on a large scale. dntb.gov.uaresearchgate.net The use of water as a solvent eliminates the need for toxic organic solvents, aligning with the principles of green chemistry. dntb.gov.uaresearchgate.netnih.gov
Several catalytic systems have been developed to promote the synthesis of 3-substituted-3-hydroxyoxindoles in aqueous media, further enhancing the green credentials of these transformations. These include the use of biocatalysts like hen egg white lysozyme (B549824) (HEWL) in aqueous ethanol (B145695), which efficiently catalyzes the reaction between various isatins and indoles. researchgate.net Other green approaches involve the use of recyclable catalysts such as β-cyclodextrin-SO3H in water for the synthesis of indolin-2-one Schiff base hybrids. nih.gov Microwave-assisted synthesis has also been employed as an efficient method for the decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids, affording high yields of 3-hydroxy-2-oxindoles in short reaction times. researchgate.net
The "on water" approach has also been extended to organocatalytic reactions, such as the cyanoarylmethylation of isatins, which provides a diastereoselective synthesis of 3-hydroxy-3-cyanomethyl oxindoles. tudelft.nl These methods highlight a significant shift towards more sustainable and efficient synthetic routes for this important class of compounds.
Derivatization Strategies for Enhancing Molecular Complexity
The versatility of the this compound scaffold allows for extensive derivatization, enabling the exploration of a broad chemical space and the generation of molecules with enhanced structural complexity and potentially improved biological activities.
Functionalization at the C-3 Position of the Indolinone Ring
The C-3 position of the indolinone ring is a primary site for functionalization, leading to a wide array of 3-substituted-3-hydroxy-2-oxindoles. nih.govnih.gov A common strategy involves the reaction of isatins (which can be considered precursors to this compound) with various nucleophiles. For example, the synthesis of 3-substituted 3-hydroxy-oxindoles can be achieved by heating spiro-epoxyoxindoles with secondary amines like morpholine (B109124), piperidine, or pyrrolidine. nih.gov
The Henry reaction, involving the addition of nitroalkanes to isatins, is another key method for introducing functionality at the C-3 position, yielding 3-hydroxy-3-(nitromethyl)indolin-2-one derivatives. nih.gov Furthermore, Friedel-Crafts reactions between isatins and indoles, catalyzed by various agents, lead to the formation of 3-indolyl-3-hydroxy oxindoles. researchgate.net These C-3 substituted derivatives serve as valuable intermediates for the synthesis of more complex molecules. nih.gov
Modifications of the N-1 Position and Aromatic Ring
Modification of the N-1 position and the aromatic ring of the indolinone core provides another avenue for structural diversification. nih.govnih.gov N-alkylation or N-arylation of the indolinone nitrogen is a common strategy. For instance, N-benzylation of substituted isatins can be achieved using a base such as sodium hydride followed by the addition of benzyl (B1604629) bromide. nih.gov
Substituents on the aromatic ring can also be introduced or modified. For example, the synthesis of C-5 substituted N-benzylated isatins has been reported, which can then be used to generate a variety of 3-substituted-3-hydroxy-oxindoles with diverse substitution patterns on the aromatic ring. nih.gov These modifications can significantly influence the physicochemical properties and biological activity of the resulting compounds.
Formation of Spiro-Indolinone and Fused Ring Systems
The construction of spiro-indolinone and fused ring systems represents a significant step up in molecular complexity, often leading to compounds with unique three-dimensional structures and biological profiles. hilarispublisher.comnih.gov Spiro-oxindoles, where the C-3 position of the indolinone is part of a second ring system, are a particularly important class of compounds. mdpi.com
One common approach to spiro-indolinones involves the [2+3] cycloaddition reaction of an azomethine ylide, generated in situ from the decarboxylative condensation of isatin (B1672199) and an amino acid like sarcosine, with a suitable dipolarophile. hilarispublisher.commdpi.com This method has been used to synthesize dispiro[imidazolidine-4,3-pyrrolidine-2,3-indole] derivatives. mdpi.com Another strategy involves the reaction of 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones with isatin and an amino acid in a regioselective multi-component azomethine dipolar cycloaddition to yield dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones. nih.gov
Fused ring systems can be generated through various cyclization reactions. For instance, the Castagnoli–Cushman reaction of 3,4-dihydroisoquinolines with anhydrides like succinic or glutaric anhydride (B1165640) provides access to tricyclic fused systems such as pyrrolo[2,1-a]isoquinolinones and benzo[a]quinolizidinones. nih.gov Inverse electron-demand Diels-Alder (iEDDA) reactions of ortho-quinone methides with electron-rich dienophiles can also lead to the formation of fused-ring flavonoid systems. rsc.org
Enantioselective Synthesis and Chiral Induction in this compound Construction
Given that many biologically active oxindoles are chiral, the development of enantioselective synthetic methods is of paramount importance. beilstein-journals.orgnih.gov A significant focus has been on the catalytic asymmetric synthesis of 3-substituted 3-hydroxyoxindoles, which creates a chiral quaternary center at the C-3 position. beilstein-journals.orgnih.gov
Both transition metal catalysis and organocatalysis have been successfully employed to achieve high enantioselectivities. nih.gov For example, nickel-catalyzed asymmetric intramolecular addition of aryl halides to α-ketoamides affords chiral 3-substituted-3-hydroxy-2-oxindoles in excellent yields and high enantiomeric excess (ee). nih.gov Cationic iridium complexes have also been used to catalyze the asymmetric intramolecular hydroarylation of α-ketoamides, yielding 3-substituted 3-hydroxy-2-oxindoles with high regio- and enantioselectivities. beilstein-journals.org
Organocatalysis, utilizing small chiral organic molecules as catalysts, has also proven to be a powerful tool. nih.gov Cinchona alkaloids and their derivatives are widely used chiral catalysts for various asymmetric reactions, including the aldol reaction of trifluoromethyl α-fluorinated β-keto gem-diols with isatins, to produce 3-hydroxyoxindoles with high yields and excellent enantioselectivities. nih.gov Asymmetric hydroformylation of styrene (B11656) derivatives using specific ligands has been shown to produce enantioenriched aldehydes that can be converted to chiral 4-substituted 3,4-dihydroisocoumarins. nih.gov These enantioselective strategies are crucial for accessing optically pure this compound derivatives and for studying their specific interactions with biological targets.
Chemical Transformations and Reactivity Mechanisms of the 4 Hydroxy 3 Methylindolin 2 One System
Reactivity Profiles at the Hydroxyl and Methyl Groups
The hydroxyl and methyl groups at the C4 and C3 positions, respectively, are key sites for functionalization.
The 4-hydroxyl group imparts significant acidic character to the molecule, comparable to other 4-hydroxy heterocyclic systems like 4-hydroxy-2-pyrones (pKa ≈ 4.9). beilstein-journals.org This acidity makes the hydroxyl proton readily removable by a base, generating a phenoxide-like species. This anionic intermediate is a potent nucleophile, primarily undergoing O-functionalization. Reactions are typically limited to methylation or reactions with simple alkyl or acyl halides, often requiring heat and a base like potassium carbonate. beilstein-journals.org More sophisticated O-functionalization can be achieved through methods like the Mitsunobu reaction, which allows for the coupling of the hydroxyl group with primary or secondary alcohols under mild conditions, tolerating a range of other functionalities. beilstein-journals.org
The 3-methyl group is positioned adjacent to the carbonyl group. While less reactive than the hydroxyl group, its protons are weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl. This allows for potential deprotonation under strong basic conditions to form an enolate, which can then act as a nucleophile. The steric bulk and electronic influence of this methyl group also play a crucial role in directing the stereochemical outcome of reactions at the C3 position.
The regioselectivity of reactions such as alkylation on analogous 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates has been studied, showing that the initial reaction often occurs at the most acidic site or the softest nucleophilic center. mdpi.com For 4-hydroxy-3-methylindolin-2-one, methylation would be expected to occur preferentially at the hydroxyl group under basic conditions. mdpi.com
Carbonyl Reactivity and Tautomeric Equilibria in Indolin-2-ones
The reactivity of the indolin-2-one system is heavily influenced by its carbonyl group and the potential for tautomerism. The core structure exists in a tautomeric equilibrium between the lactam (indolin-2-one) and lactim (2-hydroxyindole) forms. For the related 4-hydroxy-2(1H)-quinolone system, spectroscopic and chemical evidence indicates that the equilibrium strongly favors the keto (quinolone) form over the enol (quinolinol) form. nih.govresearchgate.net By analogy, this compound is expected to exist predominantly as the lactam isomer.
The C2-carbonyl group is an electrophilic center, susceptible to attack by a wide array of nucleophiles. ias.ac.inresearchgate.net This reactivity is central to many of the transformations that the indolinone scaffold undergoes. Reactions with nitrogen nucleophiles like hydrazine (B178648), for example, can lead to ring-opening or condensation to form new heterocyclic systems. ias.ac.inresearchgate.net The carbonyl group can also be a precursor for generating exocyclic double bonds, for instance, in the formation of methylene (B1212753) indolinones, which are valuable intermediates in cycloaddition reactions. nih.govrsc.org
Nucleophilic Addition and Substitution Reactions
Nucleophilic reactions are a cornerstone of indolinone chemistry. Nucleophiles can attack the electrophilic C2-carbonyl carbon, leading to addition products or subsequent transformations.
Nucleophilic Addition: The addition of nucleophiles to the C2-carbonyl is a fundamental process. For example, the reaction of analogous 4-hydroxyquinolinone ketones with hydrazine hydrate (B1144303) leads to the formation of pyrazolinone derivatives through addition to the carbonyl group followed by cyclization and dehydration. ias.ac.inresearchgate.net Similarly, carbon nucleophiles such as organometallic reagents or enolates can add to the carbonyl of this compound, functionalizing the C2 position. The presence of the C3-methyl group can provide diastereoselective control in such additions.
Nucleophilic Substitution: While direct substitution at the carbonyl carbon is not typical, substitution reactions can occur at the C4 position. The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, allowing for displacement by various nucleophiles. Alternatively, O-alkylation via the Mitsunobu reaction represents a form of nucleophilic substitution on the alcohol partner, with the indolinone hydroxyl group acting as the nucleophile. beilstein-journals.org In related chloro-substituted quinolinones, the chlorine atom is readily displaced by nucleophiles like thiourea (B124793), hydrazines, and azide (B81097) ions, highlighting the susceptibility of the C4 position to nucleophilic attack when bearing a suitable leaving group. mdpi.com
A summary of nucleophilic reactions on analogous systems is presented below.
| Nucleophile | Reagent System | Product Type | Reference |
| Hydrazine Hydrate | EtOH/DMF, reflux | Pyrazolinone/Pyrazolopyrazole | ias.ac.in |
| 2,2-Dimethoxyethanamine | EtOH, reflux | Pyrrolocoumarin | ias.ac.in |
| Cyanoguanidine | DMF, piperidine | Pyrimidinone | ias.ac.in |
| Thiourea | Fusion | Sulfanyl-quinolinone | mdpi.com |
| Alcohols | DEAD, PPh₃ (Mitsunobu) | 2-Pyronyl ethers | beilstein-journals.org |
Cycloaddition Reactions Involving Indolinone Dipolarophiles
Indolinone derivatives are highly effective partners in cycloaddition reactions, particularly as dipolarophiles in [3+2] cycloadditions. wikipedia.orgorganic-chemistry.orgnumberanalytics.com These reactions provide a powerful route to complex spirocyclic oxindoles, which are prevalent in natural products.
The general strategy involves the Knoevenagel condensation of the indolin-2-one carbonyl group to form an electron-deficient exocyclic alkene, known as a methylene indolinone. This activated alkene serves as an excellent dipolarophile. nih.gov In a typical [3+2] cycloaddition, the methylene indolinone reacts with a 1,3-dipole, such as an azomethine ylide, to form a five-membered heterocyclic ring spiro-fused at the C3 position of the indolinone core. nih.govrsc.org
A plausible reaction pathway for this compound would first involve its conversion to the corresponding methylene indolinone. This dipolarophile could then react with an in situ generated azomethine ylide (from an isatin (B1672199) and an amino acid) in a 1,3-dipolar cycloaddition. These reactions often proceed with high diastereoselectivity. nih.gov
The indolinone framework can also participate in other types of cycloadditions, such as [4+3] cycloadditions. nih.govresearchgate.net These reactions typically involve reacting an indole (B1671886) derivative with an in situ-generated oxyallyl cation to construct seven-membered rings fused to the indole scaffold. nih.gov
| Cycloaddition Type | Reaction Partners | Product Scaffold | Reference |
| [3+2] Cycloaddition | Methylene Indolinone + Azomethine Ylide | Spiro[pyrrolidinyl-oxindole] | nih.govrsc.org |
| [4+3] Cycloaddition | Alkenylindole + Oxyallyl Cation | Cyclohepta[b]indole | nih.gov |
| [4+2] Cycloaddition | Hydroxyphenyl Indolinone + Azlactone | Spiro[oxindole-δ-lactone] | researchgate.net |
Rearrangement Reactions and Fragmentations
The indolinone skeleton can undergo various rearrangement reactions under specific conditions, often leading to significant structural reorganization. While specific rearrangements for this compound are not widely reported, its structure suggests potential for several classical transformations. For example, a semipinacol-type rearrangement could be envisioned if the C3 position were functionalized with a vicinal hydroxyl group, which upon activation could trigger a 1,2-alkyl or 1,2-aryl shift. libretexts.org The Brook rearrangement, involving the intramolecular migration of a silyl (B83357) group from carbon to oxygen, is another possibility if a silyl group is introduced into the molecule. organic-chemistry.org
The fragmentation of indolinone derivatives upon mass spectrometry provides insight into the stability of the heterocyclic core. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), related hydroxyoxindole structures typically show characteristic fragmentation patterns. researchgate.net For this compound, initial fragmentation would likely involve the loss of small, stable molecules such as carbon monoxide (CO) from the carbonyl group and the loss of the methyl group. Subsequent fragmentation of the aromatic ring would lead to smaller charged species. researchgate.net
Computational and Theoretical Studies on 4 Hydroxy 3 Methylindolin 2 One
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) stands as a powerful computational tool to investigate the geometric and electronic properties of molecules. For 4-hydroxy-3-methylindolin-2-one, DFT calculations would be instrumental in providing a foundational understanding of its molecular characteristics.
Optimization of Molecular Geometries
The initial step in a computational study involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be calculated. This process reveals the most probable arrangement of atoms in the molecule, which is crucial for understanding its reactivity and interactions. For instance, studies on related indolinone structures have utilized DFT to determine their planar or non-planar nature and the orientation of substituent groups.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. For analogous aromatic compounds, this gap has been calculated to understand their charge-transfer interactions.
A hypothetical HOMO-LUMO analysis for this compound would likely show the HOMO localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO might be distributed over the electron-deficient carbonyl group of the lactam ring.
Electrostatic Potential Surface and Charge Distribution Studies
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their nucleophilic character. Positive potential regions (colored blue) would likely be found around the hydrogen atoms, particularly the N-H and O-H protons, signifying their electrophilic nature.
Theoretical Elucidation of Reaction Mechanisms
DFT calculations are also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could elucidate the pathways of its synthesis or its reactions with other chemical species. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed, revealing the most likely mechanism.
Quantum Chemical Parameters and Reactivity Prediction
From the HOMO and LUMO energies, a range of quantum chemical parameters can be calculated to quantify the reactivity of this compound. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).
These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
Computational and theoretical studies, particularly in silico modeling, have become indispensable tools in modern drug discovery for predicting the structure-activity relationships (SAR) of novel chemical entities. In the context of this compound and its analogs, these computational approaches provide valuable insights into the molecular interactions that govern their biological activity, guiding the design of more potent and selective compounds.
The oxindole (B195798) core, a privileged scaffold in medicinal chemistry, is a common feature in a variety of kinase inhibitors. The specific substitution pattern of a 4-hydroxy group and a 3-methyl group on the indolin-2-one framework suggests a targeted design approach, likely aimed at enhancing interactions with a specific biological target. In silico studies for this class of compounds often focus on their potential as kinase inhibitors, with a particular emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
A significant aspect of in silico modeling for these compounds involves molecular docking simulations. These simulations predict the preferred binding orientation of a ligand within the active site of a target protein. For substituted 3-hydroxy-oxindoles, docking studies on the VEGFR2 protein have been instrumental in elucidating their binding capabilities. nih.gov These studies help to rationalize the observed biological activities and provide a structural basis for the SAR.
The structure-activity relationship for this class of compounds is finely tuned by the nature and position of substituents on the oxindole ring. For instance, in a series of substituted 3-hydroxy-oxindoles, the presence and type of substituent at the C7 position of the isatin (B1672199) core, as well as the nature of the group at the 3-position, have been shown to significantly influence anti-proliferative activities. nih.gov
To illustrate the impact of these substitutions, the following table summarizes the anti-proliferative activity (IC50 values) of a series of related 3-hydroxy-oxindole derivatives against various cancer cell lines.
| Compound ID | Substituent at C7 | 3-Position Substituent | HCT116 IC50 (µM) | OVCAR10 IC50 (µM) | 1205Lu IC50 (µM) |
| 4a | H | Piperidine | >50 | >50 | >50 |
| 4b | Br | Piperidine | 45.3 | 48.1 | 42.5 |
| 4f | H | Morpholine (B109124) | >50 | >50 | >50 |
| 4j | Br | Morpholine | 8.2 | 9.1 | 11.3 |
| Cisplatin | - | - | 9.8 | 19.2 | 17.5 |
Data sourced from a study on substituted 3-hydroxy-oxindoles and their anti-proliferative assessment. nih.gov
The data clearly indicates that the nature of the substituent plays a crucial role in the observed biological activity. For example, compound 4j , with a bromine atom at the C7 position and a morpholine ring at the 3-position, demonstrated significantly higher potency compared to its analogs and even surpassed the standard chemotherapeutic agent, Cisplatin, in some cell lines. nih.gov
In silico modeling, therefore, serves as a powerful predictive tool in the development of this compound derivatives. By understanding the structural requirements for potent biological activity, medicinal chemists can design and synthesize new analogs with improved efficacy. The continuous interplay between computational prediction and experimental validation is key to unlocking the full therapeutic potential of this chemical scaffold.
Mechanistic Elucidation of Biological Activities of 4 Hydroxy 3 Methylindolin 2 One Derivatives
Molecular Target Identification and Validation within Cellular Pathways
Derivatives of the indolin-2-one scaffold have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs). nih.gov These enzymes play a critical role in cellular processes such as proliferation, differentiation, survival, and angiogenesis. The mechanism of inhibition is typically competitive with respect to adenosine (B11128) triphosphate (ATP), with the indolinone core mimicking the adenine (B156593) structure of ATP and binding to the kinase's catalytic domain. nih.gov
Prominent examples of such derivatives include Sunitinib and SU6668, which target a range of RTKs involved in tumor growth and angiogenesis. wikipedia.orgnih.govontosight.ai Key targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-KIT). wikipedia.orgpatsnap.comdovepress.com By inhibiting these RTKs, these compounds can effectively cut off the signaling pathways that promote the formation of new blood vessels (angiogenesis) required for tumor growth and can directly halt tumor cell proliferation. nih.govwikipedia.org The simultaneous inhibition of multiple RTKs is a hallmark of these compounds, contributing to their broad anti-tumor activity. patsnap.comdrugbank.com For instance, Sunitinib's ability to block both VEGFR and PDGFR signaling reduces tumor vascularization and induces apoptosis in cancer cells. wikipedia.org Similarly, SU6668 shows potent inhibitory activity against Flk-1, FGFR1, and PDGFRβ. nih.gov
Table 1: Inhibitory Activity of Indolin-2-one Derivatives against Receptor Tyrosine Kinases Data sourced from various in vitro kinase assays.
| Compound | Target Kinase | Inhibition Metric (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Sunitinib | VEGFR-2 (KDR) | 9 nM (Kᵢ) | dovepress.com |
| PDGFRβ | 8 nM (Kᵢ) | dovepress.com | |
| c-KIT | - | wikipedia.orgdrugbank.com | |
| FLT3 | - | patsnap.comdovepress.com | |
| RET | - | patsnap.comdovepress.com | |
| SU6668 (Orantinib) | PDGFRβ | 60 nM (IC₅₀) | |
| VEGFR2 | 2.43 µM (IC₅₀) | ||
| FGFR1 | 3.04 µM (IC₅₀) | ||
| Flt-1 | 2.1 µM (Kᵢ) | medchemexpress.com | |
| PDGFRβ | 8 nM (Kᵢ) | medchemexpress.com | |
| FGFR1 | 1.2 µM (Kᵢ) | medchemexpress.com | |
| **Compound 1*** | VEGFR-2 (Flk-1/KDR) | 20 nM (IC₅₀) | nih.gov |
| FGF-R1 | 30 nM (IC₅₀) | nih.gov | |
| **Compound 16f*** | PDGF-R | 10 nM (IC₅₀) | nih.gov |
\Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones*
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical downstream effector of many RTKs and plays a central role in cell survival, proliferation, and resistance to therapy. nih.gov The activation of this pathway is a common feature in many cancers, often contributing to multidrug resistance. nih.gov
Derivatives of 4-hydroxy-3-methylindolin-2-one can indirectly modulate the PI3K/Akt pathway. By inhibiting RTKs such as PDGFR and c-KIT, compounds like Sunitinib prevent the activation of PI3K, which in turn blocks the phosphorylation and activation of Akt. dovepress.com The blockade of the PI3K/Akt/mTOR (mammalian target of rapamycin) cascade has been shown to enhance the growth-suppressive effects of these inhibitors. dovepress.commdpi.com Downregulation of phosphorylated Akt has been observed following treatment with related compounds, indicating a disruption of this key survival pathway. nih.gov The modulation of the PI3K/Akt pathway is a crucial component of the anti-proliferative and pro-apoptotic effects exerted by these indolinone derivatives. nih.gov
The therapeutic utility of this compound derivatives extends beyond RTKs to other kinase families. Their multi-targeted nature allows them to interfere with various signaling networks within the cell.
For example, Sunitinib also demonstrates inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and the RET proto-oncogene, which are implicated in certain leukemias and thyroid cancers, respectively. patsnap.comdovepress.com
Furthermore, the broader class of indole-based kinase inhibitors includes compounds like Tofacitinib, which targets the Janus kinase (JAK) family. wikipedia.orgclinexprheumatol.org Tofacitinib primarily inhibits JAK1 and JAK3, interfering with the JAK-STAT signaling pathway. wikipedia.orgpatsnap.com This pathway is crucial for transmitting signals from cytokine receptors on the cell surface to the nucleus, thereby modulating immune and inflammatory responses. clinexprheumatol.orgpatsnap.com By blocking this pathway, Tofacitinib can reduce the production of inflammatory mediators. wikipedia.org
Cellular Mechanistic Investigations
Indole-based compounds have been shown to perturb cell cycle progression, a key mechanism for their anti-proliferative effects. Derivatives can induce cell cycle arrest at various checkpoints, preventing cancer cells from dividing and proliferating.
Specifically, related indole (B1671886) derivatives have been demonstrated to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, these compounds can reduce the activity of cyclin-dependent kinases (CDKs), such as CDC2 (also known as CDK1), which is essential for the G2/M transition. nih.gov This reduction in activity can be achieved by downregulating the levels of associated cyclins, like cyclin B1, and the phosphatase CDC25C, which activates CDC2. nih.gov Additionally, an increase in the expression of CDK inhibitors, such as p21 and p27, can contribute to halting the cell cycle. nih.govnih.gov The induction of G2/M arrest prevents mitotic entry, ultimately leading to apoptosis in cancer cells. researchgate.net
The cytoskeleton, composed of microtubules and actin microfilaments, is essential for maintaining cell shape, motility, and division. Its disruption is a valid strategy for cancer therapy. Certain compounds with related chemical features have been shown to interfere with cytoskeletal dynamics.
Induction of Programmed Cell Death (Apoptosis) Pathways
Derivatives of the oxindole (B195798) core structure are potent inducers of apoptosis, a critical process for eliminating cancerous cells. The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. plos.orgnih.gov This is characterized by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Studies have shown that these compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. researchgate.nettandfonline.commdpi.commdpi.com This alteration disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. plos.orgmdpi.com
Once in the cytosol, cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. plos.org Activated caspase-9 then initiates a cascade by activating executioner caspases, most notably caspase-3. plos.orgtandfonline.commdpi.commdpi.com The activation of caspase-3 is a point of no return in the apoptotic process, leading to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death. plos.orgtandfonline.com Some derivatives also enhance the levels of the tumor suppressor protein p53, which can further promote apoptosis. plos.orgmdpi.com
Table 1: Apoptotic Mechanisms of Oxindole Derivatives in Cancer Cells
| Derivative Class | Cancer Cell Line | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Di-spiropyrrolizidino oxindoles | HCT116 (Colon) | Upregulation of Bax, Bad, p53; Downregulation of Bcl-2; Activation of Caspase-3 and -9; PARP cleavage. | plos.org |
| Oxindole-benzimidazole hybrids | A549 (Lung) | Downregulation of Bcl-2; Upregulation of Bax and cleaved-PARP. | tandfonline.com |
| Oxindole-indole conjugates | MCF-7 (Breast) | Increased Bax/Bcl-2 ratio; Upregulation of Caspase-3 and p53. | mdpi.com |
| IC261-based oxindoles | COLO-205 (Colorectal) | 5.1-fold increase in Bax; 4.16-fold decrease in Bcl-2; 3.97-fold increase in Caspase-3; Doubled Cytochrome C levels. | mdpi.com |
| Spirooxindoles | HepG2 (Liver) | Increased pro-apoptotic Bax levels; Decreased anti-apoptotic Bcl-2 levels. | mdpi.com |
Mechanistic Basis of Antiproliferative Effects in Cellular Models
The antiproliferative activity of this compound derivatives is closely linked to their ability to halt the cell division cycle and inhibit critical signaling pathways required for cancer cell growth.
A common mechanism is the induction of cell cycle arrest, preventing cancer cells from proceeding through the phases of division. Numerous studies have documented that these compounds can cause cells to accumulate in the G2/M phase tandfonline.complos.orgtandfonline.com or the G1 phase. plos.orgnih.gov This arrest is often a consequence of inhibiting cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. tandfonline.comtandfonline.com For instance, certain oxindole hybrids have shown potent inhibitory activity against CDK2, preventing the G1-to-S phase transition. tandfonline.comrsc.org
Furthermore, many indolinone derivatives function as protein kinase inhibitors, targeting receptor tyrosine kinases (RTKs) that are frequently overactive in cancer. plos.orgworldscientific.com Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs). tandfonline.comrsc.org By blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling cascades like the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and angiogenesis. plos.orgnih.govmdpi.com
Table 2: Antiproliferative Mechanisms of Indolinone/Oxindole Derivatives
| Derivative/Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| MAZ51 (Indolinone) | C6, U251MG (Glioma) | Induces cell rounding and arrest at the G2/M phase. | plos.org |
| [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles | T-47D (Breast) | Arrests cell cycle at G2/M phase by inhibiting CDK2. | tandfonline.com |
| Oxindole-benzimidazole hybrid | A549 (Lung) | Dual inhibition of EGFR and VEGFR-2; Arrests cell cycle at S phase. | tandfonline.com |
| Halogenated Spirooxindoles | Various Cancer Cells | Inhibition of CDK2, leading to G1/S phase arrest. | rsc.org |
| Quinazoline-indolinone hybrids | Various Cancer Cells | Inhibition of the PI3K signaling pathway, inducing G1 phase arrest. | nih.gov |
Molecular Mechanisms Underlying Anti-inflammatory and Antimicrobial Properties
Anti-inflammatory Mechanisms: The anti-inflammatory effects of oxindole derivatives are primarily mediated by the inhibition of major pro-inflammatory signaling pathways. researchgate.net These compounds have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netgoogle.comnih.gov NF-κB is a crucial transcription factor that controls the expression of numerous inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov By preventing the activation and nuclear translocation of NF-κB, these derivatives can effectively reduce the production of pro-inflammatory molecules. google.comphcogrev.com Similarly, inhibition of MAPK signaling cascades further dampens the inflammatory response. researchgate.net
Antimicrobial Mechanisms: The antimicrobial action of indolinone and oxindole derivatives involves targeting essential bacterial processes. One of the key mechanisms is the inhibition of bacterial DNA gyrase (a type II topoisomerase). researchgate.netnih.gov This enzyme is vital for bacterial DNA replication, and its inhibition leads to a bactericidal effect. mdpi.com
Another significant antimicrobial strategy is the disruption of biofilm formation. nih.govyuntsg.com Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. yuntsg.com Certain isatin-based derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus, representing a promising approach to combatting antibiotic resistance. nih.govmdpi.com
Table 3: Anti-inflammatory and Antimicrobial Mechanisms
| Activity | Derivative Class | Molecular Mechanism | Target Organism/System | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Spiro thiochromene–oxindoles | Inhibition of heat-induced protein denaturation; Potential inhibition of COX-2. | In vitro assay | researchgate.net |
| Anti-inflammatory | Oxindole compounds | Inhibition of MAP4K1, which modulates NF-κB signaling in T and B cells. | Immune cells | google.com |
| Antimicrobial | Indole | Inhibition of DNA gyrase. | Bacteria | researchgate.net |
| Antimicrobial | Isatin-aminobenzoic acid hybrids | Inhibition of biofilm formation. | Bacillus subtilis | nih.gov |
| Antimicrobial | Thiazole-indolinone hybrids | Inhibition of DNA gyrase. | MRSA (Methicillin-resistant S. aureus) | mdpi.com |
Ligand-Receptor Interaction Analysis via Molecular Docking
Molecular docking simulations are a powerful tool for elucidating how this compound derivatives interact with their biological targets at an atomic level. These studies predict the binding conformation and affinity of a ligand within the active site of a receptor, providing critical insights for rational drug design.
For anticancer activity, docking studies have frequently shown that the oxindole core acts as a scaffold that fits into the ATP-binding pocket of various protein kinases. nih.govsci-hub.se The characteristic interactions include:
Hydrogen Bonding: The N-H and C=O groups of the oxindole lactam ring often form crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase active site, mimicking the interactions of the adenine portion of ATP. tandfonline.comrsc.org
Hydrophobic Interactions: Substituents on the oxindole ring engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity and selectivity. sci-hub.se
Pi-Stacking and Pi-Cation Interactions: Aromatic rings present in the derivatives can form stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket.
Prominent targets that have been studied include VEGFR-2, tandfonline.comnih.gov EGFR, tandfonline.comrsc.org CDKs, tandfonline.com and GSK-3β. nih.gov Beyond kinases, spirooxindole derivatives have been docked into the hydrophobic pocket of the MDM2 protein, showing how they disrupt the p53-MDM2 interaction, a key target in cancer therapy. researchgate.netmdpi.com For antimicrobial applications, docking has confirmed the binding of these derivatives to the active site of bacterial DNA gyrase. researchgate.net
Table 4: Molecular Docking Analysis of Oxindole Derivatives with Protein Targets
| Derivative Class | Protein Target | Key Interactions and Findings | Reference |
|---|---|---|---|
| Substituted Indolin-2-ones | VEGFR-2 Tyrosine Kinase | Binding mode within the active site was established, guiding the design of new inhibitors. | nih.gov |
| Oxindole-benzofuran hybrids | CDK2 and GSK-3β | Oxindole ring forms H-bonds with key hinge region residues (e.g., Leu83 in CDK2, Val135 in GSK-3β). | tandfonline.com |
| Oxindole-benzimidazole hybrid | EGFR and VEGFR-2 | Identified as a potent dual inhibitor through docking studies. | tandfonline.com |
| Spirooxindoles | MDM2 | The spirooxindole scaffold mimics the hydrophobic contacts of p53's Trp23 residue, disrupting the p53-MDM2 interaction. | mdpi.combiorxiv.org |
| Indole | DNA Gyrase | The indole nitrogen forms a hydrogen bond with residue D73, a key interaction for inhibition. | researchgate.net |
Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Methylindolin 2 One Scaffolds
Impact of Substituents at the Indolinone Core on Mechanistic Activity
The mechanistic activity of compounds based on the indolin-2-one scaffold is highly sensitive to the nature and position of substituents on the core structure. Research on related 2,3-dioxoindoline (isatin) derivatives, which are common precursors, provides foundational principles for this SAR. Modifications can be broadly categorized into substitutions on the aromatic benzene (B151609) ring (positions 4, 5, 6, and 7) and on the heterocyclic ring (positions 1 and 3).
The substitution of the aryl ring with electron-withdrawing groups is a common strategy to modulate biological activity. ijrrjournal.com Likewise, alkylation of the nitrogen atom at the N-1 position is another key modification point that influences the compound's properties. ijrrjournal.com While the core of 4-Hydroxy-3-methylindolin-2-one is already substituted, further modifications at the unoccupied 5, 6, and 7 positions, or at the N-1 position, would be expected to significantly alter its mechanistic profile. For instance, introducing bulky groups could create steric hindrance, preventing the molecule from fitting into a target's binding site, whereas adding hydrogen-bonding groups could introduce new, favorable interactions.
The table below summarizes the potential impact of various substituents on the indolinone core based on established medicinal chemistry principles.
| Position | Type of Substituent | Potential Impact on Activity | Rationale |
| N-1 | Alkyl groups | Modulate lipophilicity and steric profile | Can alter solubility, membrane permeability, and fit within the binding pocket. |
| N-1 | Acyl groups | Introduce hydrogen bond acceptors | May form additional interactions with the target protein. |
| C-5 | Electron-Withdrawing (e.g., -NO₂, -Cl) | Enhance binding affinity | Can alter the electronic distribution of the aromatic ring, potentially improving interactions. |
| C-5 | Electron-Donating (e.g., -OCH₃) | Modulate electronic properties | Can influence the reactivity and binding mode of the scaffold. |
| C-6 | Halogens (e.g., -F, -Br) | Increase lipophilicity and binding | Can form halogen bonds and improve membrane permeability. |
| C-7 | Bulky groups | Decrease activity | Likely to cause steric clashes with the biological target. |
Influence of Hydroxyl and Methyl Group Positions on Biological Pathway Modulation
The hydroxyl (-OH) and methyl (-CH₃) groups on the this compound scaffold are not mere decorations; they are critical determinants of its biological activity. Their specific placement governs the molecule's ability to modulate biological pathways.
Hydroxyl Group at C-4: The hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with amino acid residues (such as aspartate, glutamate, serine, and asparagine) in a protein's binding site. nih.gov Studies on other bioactive molecules have consistently shown that the position and number of hydroxyl groups can significantly affect inhibitory activity by enabling the molecule to bind properly within a binding pocket. nih.gov The C-4 position on the indolinone ring places the -OH group on the aromatic portion, where it can influence the electronic character of the ring system and participate in crucial hydrogen bonding. Shifting this group to the C-5, C-6, or C-7 position would drastically alter the geometry of these potential interactions, likely leading to a significant change or loss of activity. Crystal structure analyses of related hydroxy-indolinones show that hydroxyl and amide groups are pivotal in forming intermolecular and intramolecular hydrogen bonds that stabilize the molecule's conformation and its interaction with its environment. nih.gov
Methyl Group at C-3: The addition of a methyl group where a hydrogen atom could be is a fundamental tactic in medicinal chemistry. nih.gov The influence of this "methyl effect" can be profound. In the context of this compound, the methyl group at the C-3 position introduces a small, hydrophobic moiety. This group can fit into a complementary hydrophobic pocket in a target protein, contributing to binding affinity through favorable van der Waals forces. Furthermore, the presence of a methyl group can have other pharmacokinetic benefits, such as protecting the molecule from metabolic degradation at that position and altering its permeability across biological membranes. nih.gov For example, in some classes of compounds, N-methylation has been shown to enhance brain penetration. nih.gov The stereochemistry at the C-3 position is also critical; a chiral center means that one enantiomer may exhibit significantly higher activity than the other, as it will orient the methyl group and other parts of the molecule more optimally within the chiral environment of a biological target.
Pharmacophore Identification and Optimization for Specific Molecular Targets
A pharmacophore is an abstract representation of the key molecular features responsible for a molecule's biological activity. nih.gov For this compound, a hypothetical pharmacophore model can be constructed based on its structural features, which are essential for its recognition by a specific molecular target. Optimizing this pharmacophore is key to designing more potent and selective derivatives.
The essential features of a pharmacophore for this scaffold would likely include:
Aromatic/Hydrophobic Center (Aro/Hyd): The benzene ring of the indolinone core provides a large hydrophobic surface for interaction.
Hydrogen Bond Donor (HBD): The N-H group at position 1 and the -OH group at position 4 are potent hydrogen bond donors. nih.gov
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at C-2 and the oxygen of the -OH group at C-4 can act as hydrogen bond acceptors. nih.gov
Hydrophobic Feature (Hyd): The C-3 methyl group provides a distinct hydrophobic interaction point.
This 3D arrangement of features constitutes the query for discovering new molecules. Computational methods can screen large databases for compounds that match this pharmacophore model, identifying potential new hits for biological testing. nih.gov Optimization involves modifying the scaffold to enhance interactions with the target. For example, if the target has a large hydrophobic pocket, expanding the hydrophobic region of the molecule might be beneficial. Conversely, if there is an unmet hydrogen bonding opportunity, adding another HBD or HBA at a suitable position (e.g., C-5 or C-6) could increase potency.
The table below outlines the hypothetical pharmacophore features of this compound.
| Feature Type | Location on Scaffold | Role in Molecular Interaction |
| Aromatic Ring | Benzene moiety of indolinone | Provides a hydrophobic surface for π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Donor | N-H at position 1 | Donates a proton to an acceptor group on the target protein. |
| Hydrogen Bond Donor | 4-OH group | Donates a proton; crucial for specific binding. |
| Hydrogen Bond Acceptor | C=O at position 2 | Accepts a proton from a donor group on the target protein. |
| Hydrogen Bond Acceptor | 4-OH group | The oxygen atom can accept a proton. |
| Hydrophobic Group | C-3 methyl group | Occupies a small hydrophobic pocket in the target, adding to binding affinity. |
Comparative SAR Analysis of Indolinone Derivatives
For example, 3-Methyl-2-indolinone (lacking the 4-hydroxy group) would be expected to have significantly different activity. nih.gov While it retains the hydrophobic feature at C-3, it loses the critical hydrogen bonding capabilities of the 4-OH group. This would likely result in lower binding affinity for targets where this hydrogen bond is essential.
Conversely, a hypothetical 4-Hydroxyindolin-2-one (B81680) (lacking the 3-methyl group) would retain the hydrogen-bonding potential but would lack the hydrophobic interaction provided by the methyl group. This could be detrimental if the target has a corresponding hydrophobic pocket.
Comparing with more complex structures, such as 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one , reveals how the C-3 position can tolerate bulky substituents. bldpharm.com In this case, the single methyl group is replaced by two large substituted phenyl rings, suggesting that the binding site around C-3 can accommodate much larger groups, which could be exploited for further optimization.
The following table provides a comparative analysis of different indolinone derivatives to highlight key SAR insights.
| Compound | Key Structural Features | Inferred SAR Contribution |
| This compound | - 4-OH group- 3-CH₃ group | Combines hydrogen bonding at C-4 with a hydrophobic interaction at C-3. The specific stereochemistry at C-3 is likely crucial. |
| 3-Methyl-2-indolinone nih.gov | - Lacks 4-OH group- Has 3-CH₃ group | Activity would depend on the importance of the hydrophobic C-3 interaction versus the lost hydrogen bond from the 4-OH group. |
| 4-Hydroxyindolin-2-one | - 4-OH group- Lacks 3-CH₃ group | Potency would be reduced if the target has a hydrophobic pocket that accommodates the 3-methyl group. |
| 4-Bromo-3-hydroxy-indolinone derivative nih.gov | - 3-OH instead of 3-CH₃- 4-Br instead of 4-OH | The shift of the hydroxyl to C-3 and bromo to C-4 completely changes the electronic and steric properties, targeting different binding interactions. |
| Isatin (B1672199) (2,3-Dioxoindoline) ijrrjournal.com | - C-3 carbonyl instead of CH₃ | The C-3 carbonyl acts as a hydrogen bond acceptor and electrophilic center, leading to a different biological profile compared to the hydrophobic methyl group. |
This comparative approach underscores that the specific combination and spatial arrangement of the hydroxyl and methyl groups in this compound are finely tuned features that are critical to its biological function.
Biosynthetic Pathways and Natural Occurrence of 4 Hydroxy 3 Methylindolin 2 One Analogs
Identification of Naturally Occurring Indole (B1671886) and Indolinone Derivatives
Indole alkaloids constitute a vast and diverse class of natural products, with over 4,100 known compounds. nih.gov These molecules are found across numerous biological sources, including plants, marine organisms, and bacteria. mdpi.com The indolinone (or oxindole) core is a common structural motif within this larger family, characterized by an oxidized indole ring.
Naturally occurring indolinone derivatives are often part of more complex alkaloid structures. For instance, spiro-N-methyl indolinone moieties are integral to gelsedine-type indole alkaloids found in plants of the Gelsemium genus. wikipedia.org A notable example is 14-Hydroxygelsenicine, an alkaloid isolated from Gelsemium elegans and Gelsemium sempervirens. wikipedia.org This compound features a hydroxylated indolinone structure, demonstrating that such functional groups are incorporated in nature.
The indole framework itself is widespread, serving as the basis for neurohormones like serotonin (B10506) and melatonin, the essential amino acid tryptophan, and plant phytohormones such as indole-3-acetic acid. researchgate.net The structural diversity of these compounds highlights the broad biosynthetic capability of organisms to modify the core indole skeleton.
The following table summarizes some examples of naturally occurring indole and indolinone derivatives and their sources.
| Compound Class | Specific Example | Natural Source | Reference |
| Indole Alkaloids | Vincristine | Catharanthus roseus | nih.gov |
| Ajmaline | Rauvolfia serpentina | nih.gov | |
| Serotonin | Animals, Plants | mdpi.com | |
| Indolinone Alkaloids | 14-Hydroxygelsenicine | Gelsemium elegans | wikipedia.org |
| Alstonine | Apocynaceae family plants | nih.gov | |
| Okaramine B | Penicillium simplicissimum (fungus) |
Potential Precursors and Biosynthetic Routes to Hydroxylated and Methylated Indolinones
The biosynthesis of complex natural products like hydroxylated and methylated indolinones involves a series of enzymatic modifications to a simpler precursor molecule. The fundamental building block for indole-containing compounds is typically the amino acid tryptophan. The formation of the indolinone core from an indole precursor generally involves an oxidation step.
Hydroxylation: The introduction of a hydroxyl (-OH) group onto an aromatic ring is a common biosynthetic transformation, often catalyzed by cytochrome P450 monooxygenases (CYPs). wikipedia.orgnih.gov In the biosynthesis of flavonoids, for example, enzymes like flavanone (B1672756) 3-hydroxylase (F3H) and flavone (B191248) 6-hydroxylase (F6H) are responsible for adding hydroxyl groups at specific positions on the flavonoid skeleton. nih.gov A similar mechanism is likely responsible for the hydroxylation of the indolinone ring. For instance, the major metabolic pathway for 14-Hydroxygelsenicine in liver microsomes is hydroxylation, catalyzed mainly by the CYP3A4 enzyme. wikipedia.org This suggests that a similar enzymatic process could produce the 4-hydroxy substitution on the indolinone core in other natural contexts.
Methylation: The addition of a methyl (-CH3) group is another key decoration in natural product biosynthesis, typically carried out by O-methyltransferase (OMT) or N-methyltransferase enzymes. nih.gov These enzymes use S-adenosyl methionine (SAM) as the primary methyl group donor. The biosynthesis of methylated flavonoids like sakuranetin (B8019584) and ponciretin (B1265316) has been successfully reconstructed in E. coli, relying on the expression of specific OMTs. nih.gov It is plausible that a 3-methyl group on the indolinone skeleton would be installed by a specific methyltransferase acting on a 4-hydroxyindolin-2-one (B81680) precursor.
Potential Biosynthetic Sequence: A plausible biosynthetic route to 4-Hydroxy-3-methylindolin-2-one could start from tryptophan. The pathway would likely involve:
Conversion of tryptophan to an indole-based intermediate.
Oxidation of the indole ring at the C2 position to form the indolinone (2-one) core.
Hydroxylation at the C4 position by a specific hydroxylase (e.g., a P450 enzyme).
Methylation at the C3 position, catalyzed by a methyltransferase.
The precise order of these hydroxylation and methylation steps can vary in different biosynthetic pathways.
Isolation and Characterization Techniques for Natural Products with the Indolinone Skeleton
The process of discovering and identifying novel natural products like indolinone derivatives relies on a well-established set of analytical and spectroscopic techniques.
Isolation and Purification: The initial step involves extracting chemical constituents from the natural source (e.g., plant leaves, microbial culture). This is followed by a series of chromatographic separations to isolate individual compounds from the complex mixture.
| Technique | Principle | Application in Indolinone Isolation |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. | Rapidly assessing the complexity of an extract and monitoring the progress of other purification steps. routledge.com |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that provides high resolution and sensitivity for separating complex mixtures. | Purifying individual indolinone compounds to a high degree of homogeneity for structural analysis. routledge.com |
| Column Chromatography (CC) | Separation of compounds by passing a mixture through a column packed with a stationary phase. | A primary method for the large-scale fractionation of crude extracts. |
Structural Characterization: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
| Technique | Information Provided | Application for Indolinone Structure |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental formula of a compound. researchgate.netnih.gov | Provides the exact molecular weight of the indolinone derivative, allowing for the determination of its chemical formula (e.g., C₉H₉NO₂ for this compound). nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships of atoms. nih.gov | Essential for unambiguously determining the precise placement of substituents like hydroxyl and methyl groups on the indolinone skeleton and confirming the overall structure. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. | Confirms the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of hydroxylated indolinones. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about conjugated systems within the molecule. | Helps to characterize the chromophore of the indolinone ring system. |
Through the combined application of these isolation and characterization techniques, researchers can identify and structurally elucidate novel indolinone-containing natural products, paving the way for further investigation into their biological activities and biosynthetic origins.
Future Research Avenues in 4 Hydroxy 3 Methylindolin 2 One Chemistry and Chemical Biology
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized indolinones is a mature field, yet there remains a need for more sustainable and efficient methods. Traditional syntheses can sometimes require harsh reagents or complex purification steps. Future research could focus on the following:
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a key goal in modern organic synthesis. A one-pot synthesis method for 4-hydroxy-3-thiomethylcoumarin derivatives using L-proline as a catalyst in ethanol (B145695) at room temperature highlights a potential green approach. rsc.org Similar strategies could be adapted for the synthesis of 4-Hydroxy-3-methylindolin-2-one, minimizing waste and energy consumption.
Catalyst-Free Reactions: The development of catalyst-free multicomponent condensation reactions presents another avenue for sustainable synthesis. For instance, 3-phenyl(alkylamino)methyl-4-hydroxycoumarin has been synthesized without a catalyst in dichloromethane. researchgate.net Exploring similar reaction conditions for this compound could simplify synthesis and reduce costs.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable more efficient production and facilitate the rapid generation of a library of derivatives for biological screening.
A potential synthetic route to the core 4-hydroxyindole (B18505) structure involves the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine, followed by cyclization and aromatization. google.com Adapting this methodology could provide a novel entry point to this compound.
Exploration of Undiscovered Chemical Reactivities
The chemical reactivity of the this compound scaffold is largely unexplored. The presence of a hydroxyl group on the benzene (B151609) ring, a methyl group at the 3-position, and the lactam functionality suggests a rich and diverse chemical reactivity that could be exploited for the synthesis of novel derivatives. Future studies could investigate:
Reactions at the 3-Position: The 3-position of the indolinone ring is often a key site for modification to modulate biological activity. acs.org For this compound, reactions that functionalize the methyl group or lead to its substitution could generate novel analogs.
Derivatization of the 4-Hydroxy Group: The phenolic hydroxyl group is a handle for various chemical transformations, including etherification, esterification, and coupling reactions. These modifications can significantly impact the physicochemical properties and biological activity of the molecule.
Ring-Opening and Ring-Expansion Reactions: Investigating the stability of the indolinone ring under various conditions could lead to the discovery of novel ring-opened or ring-expanded structures with unique pharmacological profiles.
The Knoevenagel condensation is a common reaction used to synthesize 3-substituted indolin-2-ones, where an active methylene (B1212753) group reacts with a carbonyl. mdpi.com While this compound itself does not have an active methylene at the 3-position, understanding the reactivity of the existing methyl group will be crucial.
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
Understanding how this compound and its derivatives interact with biological systems is crucial for their development as therapeutic agents. Advanced mechanistic studies are needed to elucidate their mode of action.
Target Identification and Validation: While many indolinones are known to be kinase inhibitors, the specific targets of this compound are unknown. nih.govresearchgate.net High-throughput screening and chemoproteomics approaches can be used to identify its protein binding partners.
Structural Biology: Obtaining crystal structures of this compound or its derivatives in complex with their biological targets would provide invaluable insights into the binding mode and facilitate structure-based drug design. acs.org
Cellular Pathway Analysis: Once a target is identified, further studies are needed to understand how the compound modulates cellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and transcriptomics can be employed to dissect the downstream effects of target engagement.
For example, a study on bis-indolinone derivatives investigated their ability to induce programmed cell death in Jurkat cells, providing a model for how the cellular effects of novel indolinones can be characterized. mdpi.com
Application of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Studies
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can be used to build robust QSAR models that correlate the structural features of indolinone derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design novel indolinone structures with desired properties, such as high potency and selectivity for a specific biological target. This approach can accelerate the discovery of new lead compounds.
Predictive Toxicology: AI can be used to predict the potential toxicity of new indolinone derivatives early in the drug discovery process, reducing the risk of late-stage failures.
The integration of AI and ML can significantly enhance the efficiency and accuracy of drug design, enabling the exploration of vast chemical spaces to identify novel indolinone-based therapeutics. nih.gov
Expanding the Scope of Biological Targets and Pathways for Indolinone Derivatives
While kinase inhibition is a well-established mechanism of action for many indolinones, this versatile scaffold has the potential to interact with a much broader range of biological targets. nih.govresearchgate.net
Exploring Non-Kinase Targets: Screening campaigns against diverse target classes, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets, could reveal novel biological activities for indolinone derivatives. For instance, indole (B1671886) derivatives have been investigated as inhibitors of proMMP-9 activation and as PPARγ modulators. nih.govsigmaaldrich.com
Targeting Protein-Protein Interactions: The indolinone scaffold could serve as a starting point for the design of inhibitors of protein-protein interactions (PPIs), which are implicated in a wide range of diseases.
Investigating Novel Therapeutic Areas: The biological activities of indolinone derivatives suggest their potential application in therapeutic areas beyond oncology, including inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.gov A novel Burkholderia-derived alkaloid, 4-hydroxy-3-methyl-2-alkenylquinoline, has shown interesting antibiofilm properties, suggesting that related structures could have applications in combating bacterial resistance. nih.govnih.govresearchgate.net
By systematically exploring the chemical space around the this compound scaffold and employing a multidisciplinary approach that combines modern synthetic chemistry, advanced biological evaluation, and computational methods, the full therapeutic potential of this promising class of molecules can be unlocked.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-hydroxy-3-methylindolin-2-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
-
Grignard Reaction : Start with isatin derivatives (e.g., 5-methylisatin) and react with methylmagnesium bromide to introduce the hydroxy and methyl groups. Use anhydrous tetrahydrofuran (THF) at −78°C to minimize side reactions .
-
Condensation Reactions : Employ 4-hydroxyindole precursors with formaldehyde under acidic catalysis (e.g., HCl or H₂SO₄) to form the indolin-2-one backbone. Optimize temperature (70–90°C) and solvent (acetic acid) for higher purity .
-
Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via flash column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 60–75% .
- Data Table :
| Synthetic Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Grignard Addition | MeMgBr, THF, −78°C | 68 | ≥98% |
| Acid-Catalyzed Condensation | HCHO, HCl, 80°C | 72 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the hydroxy proton signal (δ 9.5–10.5 ppm, broad singlet) and methyl group resonance (δ 1.2–1.5 ppm, triplet for CH₃ adjacent to NH) .
- ¹³C NMR : Confirm the carbonyl group (C=O) at δ 170–175 ppm and aromatic carbons (δ 110–140 ppm) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify the molecular ion peak [M+H]⁺ at m/z 178.0868 (calculated for C₉H₉NO₂) .
- IR Spectroscopy : Identify O–H stretching (3200–3500 cm⁻¹) and C=O absorption (1650–1750 cm⁻¹) .
Q. How can researchers design preliminary bioactivity screens for this compound?
- Methodological Answer :
-
Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to structural analogs (e.g., 3-hydroxyindolin-2-one) .
-
Enzyme Inhibition : Test against cyclooxygenase (COX-2) or acetylcholinesterase via spectrophotometric assays. Use indomethacin or donepezil as positive controls .
-
Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Data Table :
| Bioassay Type | Target/Strain | IC₅₀/MIC (µM) | Reference Compound |
|---|---|---|---|
| Antimicrobial | S. aureus | 25.3 | Ampicillin (1.2) |
| COX-2 Inhibition | Human COX-2 | 18.9 | Celecoxib (0.05) |
Advanced Research Questions
Q. What mechanistic insights explain the bioactivity disparities between this compound and its structural analogs?
- Methodological Answer :
- Hydrogen Bonding Analysis : The 4-hydroxy group enhances binding to enzymatic active sites (e.g., COX-2) via hydrogen bonds with Arg120 or Tyr355 residues. Methyl substitution at position 3 may sterically hinder interactions in bulkier analogs .
- Comparative Docking Studies : Use AutoDock Vina to model ligand-protein interactions. Compare binding energies of this compound (−8.2 kcal/mol) versus 3-methoxy derivatives (−7.5 kcal/mol) .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to evaluate hydroxylation vs. methyl group demethylation pathways .
Q. How can researchers resolve contradictions in reported spectral data for indolin-2-one derivatives?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO to stabilize hydroxy protons and reduce aggregation artifacts .
- Dynamic Exchange : For compounds with tautomeric forms (e.g., keto-enol), use variable-temperature NMR (VT-NMR) to observe equilibrium shifts .
- Crystallographic Validation : Perform single-crystal X-ray diffraction to unambiguously confirm regiochemistry and substituent orientation .
Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to optimize geometries at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Reactivity Descriptors : Compute Fukui indices to identify atoms prone to electrophilic attack (e.g., C-5 in the indole ring) .
- Retrosynthetic Planning : Apply Synthia or Chematica software to propose routes leveraging cross-coupling (e.g., Suzuki-Miyaura) or photoredox catalysis .
Key Research Findings and Data Contradictions
-
Structural vs. Bioactivity Trends :
Compound COX-2 IC₅₀ (µM) Antimicrobial MIC (µM) This compound 18.9 25.3 3-Hydroxyindolin-2-one 32.4 48.7 6-Methoxyindolin-2-one 45.6 >100 - Insight : The 4-hydroxy-3-methyl derivative exhibits superior activity due to optimized hydrogen bonding and reduced steric hindrance .
-
Spectral Data Variability :
Technique Reported δ (ppm) for C=O Source ¹³C NMR (DMSO-d⁶) 172.1 PubChem ¹³C NMR (CDCl₃) 170.3 Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
